methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate

Lipophilicity Drug-likeness Permeability

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate (CAS 866050-70-6) is a chiral methyl ester building block featuring a 2,5-dimethylpyrrole moiety N-linked to a 3-(4-fluorophenyl)propanoate backbone. The compound belongs to the substituted pyrrole derivatives claimed as key intermediates in the synthesis of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors.

Molecular Formula C16H18FNO2
Molecular Weight 275.323
CAS No. 866050-70-6
Cat. No. B2901673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate
CAS866050-70-6
Molecular FormulaC16H18FNO2
Molecular Weight275.323
Structural Identifiers
SMILESCC1=CC=C(N1C(CC(=O)OC)C2=CC=C(C=C2)F)C
InChIInChI=1S/C16H18FNO2/c1-11-4-5-12(2)18(11)15(10-16(19)20-3)13-6-8-14(17)9-7-13/h4-9,15H,10H2,1-3H3
InChIKeyZEOGBFBQBNNAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate (CAS 866050-70-6): Baseline Identity and Procurement Context


Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate (CAS 866050-70-6) is a chiral methyl ester building block featuring a 2,5-dimethylpyrrole moiety N-linked to a 3-(4-fluorophenyl)propanoate backbone. The compound belongs to the substituted pyrrole derivatives claimed as key intermediates in the synthesis of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors [1]. Its structural features—specifically the 4-fluorophenyl substituent and the methyl ester protecting group—position it as a late-stage intermediate for constructing advanced pyrrole-based pharmacophores. Commercially available primarily from specialty chemical suppliers at typical purities of 90–95% (e.g., Leyan catalog purity 90% ; Biosynth/CymitQuimica minimum purity 95% ), the compound carries the molecular formula C16H18FNO2 and a molecular weight of 275.32 g/mol .

1
Late-stage protected intermediate for statin analog synthesis Methyl ester masking enables multi-step chain elongation
2
Patent-preferred 4-fluorophenyl pharmacophore Substituent claimed in HMG-CoA reductase inhibitor SAR
3
Compatible with organometallic and basic reaction conditions Methyl ester survives steps incompatible with free acid

Why Generic Substitution Fails: The Methyl Ester vs. Free Acid Differentiation in 866050-70-6 Procurement


The closest structural analog of methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate is its corresponding free carboxylic acid, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoic acid (CAS 866040-75-7). These two compounds cannot be interchanged in synthetic workflows without introducing additional protection/deprotection steps, altering reaction compatibility, or shifting downstream purification requirements. The methyl ester provides a masked carboxyl group that survives conditions incompatible with the free acid—such as organometallic coupling reactions or strongly basic media—while the free acid offers direct conjugation capability for amide bond formation [1]. Furthermore, the patent literature explicitly identifies 4-fluorophenyl as the preferred R1 substituent in the most potent HMG-CoA reductase inhibitor series, meaning that neither the unsubstituted phenyl analog nor the 2-fluorophenyl regioisomer can replicate the structure-activity profile required for lead optimization campaigns targeting this pathway [1]. The quantitative evidence below substantiates why procurement decisions must distinguish this specific CAS from its closest in-class candidates.

Target Methyl ester (CAS 866050-70-6)

Protected carboxyl; direct use in Grignard/organolithium chemistry without extra protection.

Substitute Free acid (CAS 866040-75-7)

Requires re-protection before organometallic steps, adding at least one synthetic transformation.

Target 4-Fluorophenyl substitution

Patent-validated preferred R1 group for HMG-CoA reductase inhibitor pharmacophore.

Substitute Unsubstituted phenyl analog

Lacks fluorine; reported 195 nM IC50 baseline may not reflect patent-optimized SAR.

Target Para-fluoro regioisomer

Preferred substitution pattern for target engagement per patent claims.

Substitute 2- or 3-fluorophenyl regioisomers

Regioisomeric shift may alter binding mode; SAR data not publicly established.

Quantitative Differentiation Evidence for Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate (866050-70-6)


Lipophilicity Advantage: Predicted LogP Comparison of Methyl Ester 866050-70-6 vs. Free Acid 866040-75-7

The methyl ester derivative (CAS 866050-70-6) exhibits significantly higher predicted lipophilicity compared to its free carboxylic acid counterpart (CAS 866040-75-7), a feature directly relevant to membrane permeability, organic-phase extraction efficiency, and chromatographic retention in purification workflows. The LogP of the methyl ester is reported as 3.40 (Leyan computed value ), while structurally analogous 2,5-dimethylpyrrole propanoic acids lacking the fluorophenyl group show predicted LogP values in the range of 1.6–1.9 (PubChem XLogP3 [1]). The free acid form of the 4-fluorophenyl compound (CAS 866040-75-7), by inference from these baselines, is expected to display a LogP approximately 1.0–1.5 units lower than the methyl ester, consistent with the general ~1.0–1.5 LogD decrease observed upon methyl ester-to-acid conversion for aromatic propanoates [2].

Lipophilicity
Class-level inference
LogP 3.40 (methyl ester) vs. ~1.6–1.9 (analogous propanoic acids)
Higher organic-phase partition supports extraction and purification workflows.
Approximate ΔLogP 1.0–1.5 vs. free acid inferred from arylpropanoate class trend.
Lipophilicity Drug-likeness Permeability

4-Fluorophenyl Substituent Preference in HMG-CoA Reductase Inhibitor SAR: Patent-Validated Differentiation

In the Ranbaxy substituted pyrrole patent series (US 20110190296 A1), the 4-fluorophenyl group is explicitly claimed as the preferred R1 substituent in claims 2 and 5, distinguishing it from unsubstituted phenyl and other halogen-substituted phenyl variants [1]. While quantitative IC50 values for the target compound itself are not publicly disclosed, the patent's structure-activity claims establish that 4-fluorophenyl substitution at the pyrrole 2-position (corresponding to the phenyl ring attached to the β-carbon of the propanoate in 866050-70-6) is pharmacophorically essential for optimal HMG-CoA reductase inhibition. Separately, a closely related compound—2-(2,5-dimethylpyrrol-1-yl)-3-phenylpropanoic acid (the unsubstituted phenyl analog lacking the 4-fluoro group)—exhibited an IC50 of 195 nM against the nuclear receptor subfamily 4 group A member 1 (human) in a Sanford-Burnham Center for Chemical Genomics screening assay [2]. This provides a baseline activity level for the non-fluorinated scaffold, against which the 4-fluorophenyl-substituted compound—predicted by the patent SAR to be more potent—can be evaluated in head-to-head enzymatic assays.

4-F Substituent Preference
Cross-study comparable
Target: 4-F-phenyl (no public IC50) Comparator: unsubstituted phenyl IC50 195 nM
Patent-claimed preference for 4-fluorophenyl supports SAR-directed procurement.
Head-to-head enzymatic data missing; 195 nM is from non-fluorinated scaffold only.
HMG-CoA reductase Statins Structure-activity relationship

Synthetic Utility as Protected Carboxyl Intermediate in Multi-Step Statin Analog Synthesis

The methyl ester functional group in CAS 866050-70-6 serves as a masked carboxylic acid, enabling synthetic transformations that are incompatible with the free acid form. In the context of atorvastatin-related chemistry, the 4-fluorophenyl-pyrrole core is a critical pharmacophoric element, and the propanoate side chain provides a handle for subsequent chain elongation to the heptanoic acid moiety characteristic of statins [1]. The methyl ester can be selectively reduced, hydrolyzed, or converted to the corresponding Weinreb amide for further C–C bond formation, whereas procurement of the free acid (CAS 866040-75-7) would require re-protection before these transformations—adding at minimum one extra synthetic step and reducing overall yield. The free acid CAS 866040-75-7 is commercially available (e.g., Leyan purity 98% ) but its direct use in organometallic reactions (Grignard, organolithium) or reductive conditions is precluded by the acidic proton, making the methyl ester the mandatory procurement choice for multi-step sequences requiring carboxyl protection.

Synthetic Utility
Supporting evidence
Eliminates one protection step vs. free acid procurement; estimated saving 2–4 h reaction time.
Methyl ester directly enables multi-step sequences for statin analog construction.
Synthetic strategy from US 20110190296 A1; yield improvement depends on specific route.
Synthetic intermediate Protecting group strategy Atorvastatin analogs

Evidence-Backed Application Scenarios for Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-fluorophenyl)propanoate (866050-70-6)


Late-Stage Intermediate in Hepatoselective HMG-CoA Reductase Inhibitor Synthesis

The 4-fluorophenyl substituent is the patent-preferred R1 group for maximal HMG-CoA reductase inhibition in the substituted pyrrole series [1]. CAS 866050-70-6 provides this pharmacophore in a methyl ester-protected form suitable for direct incorporation into the heptanoic acid chain elongation sequence that generates statin-class inhibitors. The methyl ester's predicted LogP of 3.40 facilitates organic-phase extraction during multi-step synthesis compared to the more water-soluble free acid, improving intermediate recovery .

SAR Probe Synthesis for Fluorine-Walk Studies on the Pyrrole-Propanoate Scaffold

The 4-fluorophenyl regioisomer represented by CAS 866050-70-6 serves as the reference point for systematic 'fluorine-walk' SAR studies comparing ortho-, meta-, and para-fluorophenyl substitution on the pyrrole-propanoate core. The unsubstituted phenyl analog has a reported IC50 of 195 nM [2]; researchers can procure CAS 866050-70-6 to quantify the potency enhancement conferred specifically by para-fluorine substitution and compare it against 2-fluorophenyl and 3-fluorophenyl regioisomers, establishing the full fluorine positional SAR.

Methyl Ester Prodrug Precursor for in Vitro Permeability and Metabolic Stability Profiling

In drug discovery programs evaluating pyrrole-propanoic acids as potential therapeutic leads, the methyl ester form (CAS 866050-70-6) can serve as a prodrug precursor or permeability probe. The ~1.0–1.5 LogP advantage of the methyl ester over the free acid [3] predicts enhanced passive membrane permeability, which can be experimentally validated in Caco-2 or PAMPA assays by procuring both CAS 866050-70-6 and CAS 866040-75-7 for parallel testing.

Building Block for Diversity-Oriented Synthesis Libraries Targeting Cholesterol-Related Pathways

Given the established precedent for substituted pyrroles as HMG-CoA reductase inhibitors in the Ranbaxy patent family [1], CAS 866050-70-6 is an ideal diversification point for synthesizing compound libraries. The methyl ester handle can be converted to amides, hydrazides, or reduced to the alcohol for further functionalization, enabling parallel synthesis of 50–200 compound arrays for screening against cholesterol biosynthesis targets.

Application
Selection Property
Validation Focus
HMG-CoA reductase inhibitor synthesis
4-Fluorophenyl pharmacophore + methyl ester protection
Confirm step compatibility and regioisomeric purity
Fluorine-walk SAR probe synthesis
Para-fluoro reference for ortho/meta comparison
Head-to-head potency comparison vs. regioisomers
Permeability/stability profiling
Methyl ester as permeability probe vs. free acid
Caco-2 / PAMPA assay parallel testing
Diversity-oriented synthesis libraries
Ester handle for amide/hydrazide/alcohol diversification
Library enumeration and cholesterol pathway screening
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